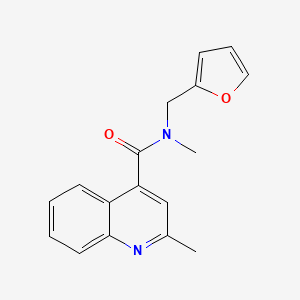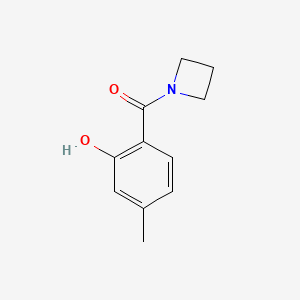
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have demonstrated that Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit herbicidal activity against various weed species.
Advantages and Limitations for Lab Experiments
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse range of potential applications. However, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone also has some limitations, including its low solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for research on Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone. One area of research is the development of new synthetic methods for Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the biological activity of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone. Additionally, further studies are needed to evaluate the potential applications of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone in medicine, agriculture, and material science.
Synthesis Methods
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-4-methylbenzaldehyde with azetidine-1-carboxylic acid followed by reduction and acylation. The resulting compound is Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been studied extensively in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In agriculture, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been studied for its potential use as a natural herbicide. In material science, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been investigated for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-3-4-9(10(13)7-8)11(14)12-5-2-6-12/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAFDBXWRHJALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

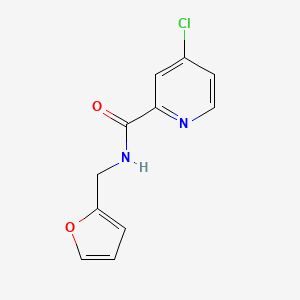
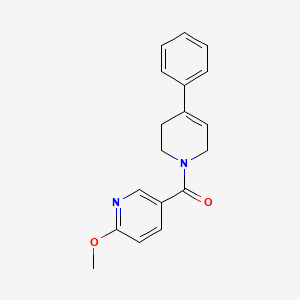

![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
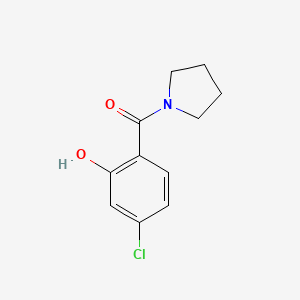
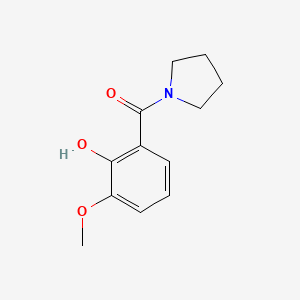
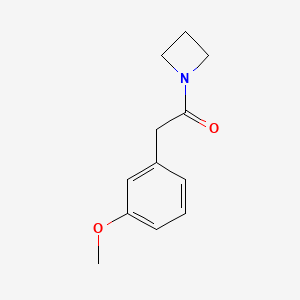
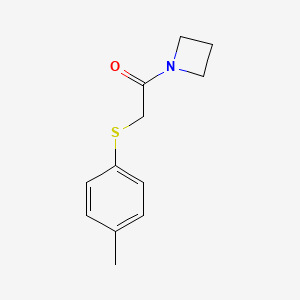
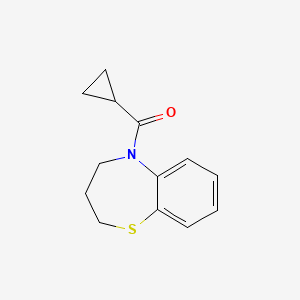
![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
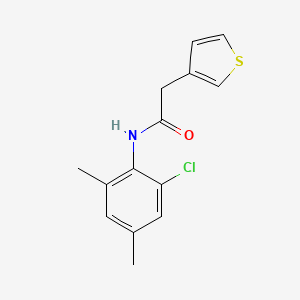
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
